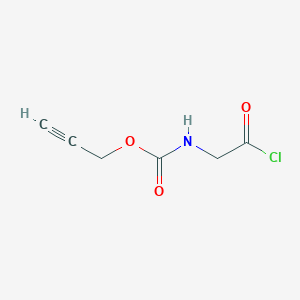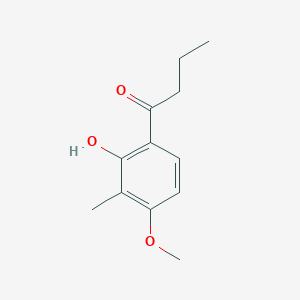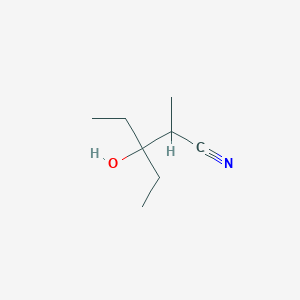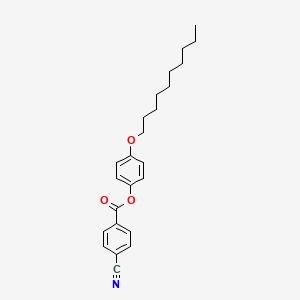
sodium;1H-phenanthren-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1H-phenanthren-1-ide is an organosodium compound with the molecular formula C14H9Na It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and sodium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium;1H-phenanthren-1-ide typically involves the reaction of phenanthrene with sodium metal. This process can be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction is usually performed in a suitable solvent such as tetrahydrofuran or dimethyl sulfoxide. The sodium metal reacts with phenanthrene to form the sodium salt of phenanthrene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;1H-phenanthren-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted phenanthrene compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium in isopentanol or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenanthraquinone and diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulphonic acids.
Aplicaciones Científicas De Investigación
Sodium;1H-phenanthren-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenanthrene derivatives.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of phenanthrene derivatives, such as anticancer agents, may involve this compound.
Industry: It can be used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of sodium;1H-phenanthren-1-ide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sodium ion, which enhances the nucleophilicity of the phenanthrene moiety. The pathways involved in these reactions typically include the formation of intermediate complexes, followed by the substitution or addition of functional groups.
Comparación Con Compuestos Similares
Phenanthrene: The parent hydrocarbon from which sodium;1H-phenanthren-1-ide is derived.
Naphthalene: Another polycyclic aromatic hydrocarbon with similar reactivity.
Anthracene: A compound with a similar structure but different reactivity patterns.
Uniqueness: this compound is unique due to the presence of the sodium ion, which significantly alters its chemical reactivity compared to other polycyclic aromatic hydrocarbons. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
96229-74-2 |
|---|---|
Fórmula molecular |
C14H9Na |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
sodium;1H-phenanthren-1-ide |
InChI |
InChI=1S/C14H9.Na/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-5,7-10H;/q-1;+1 |
Clave InChI |
XWWIIDAQINXYQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=[C-]C=CC=C32.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


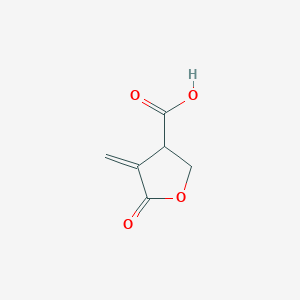
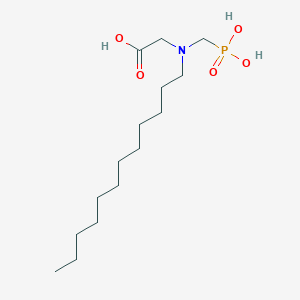
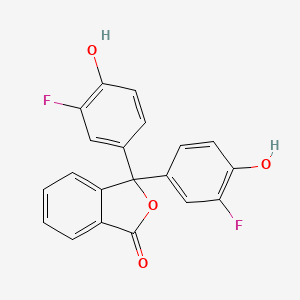
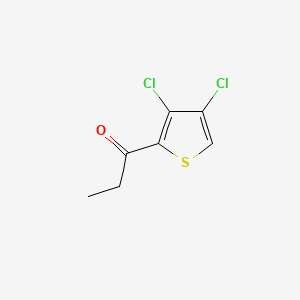
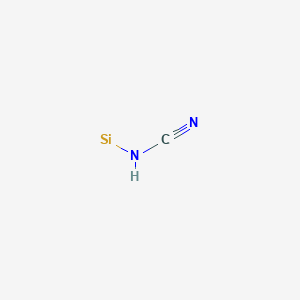
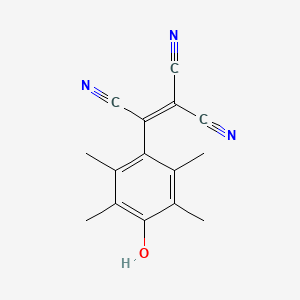

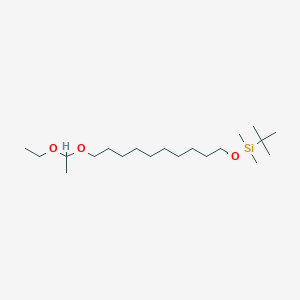
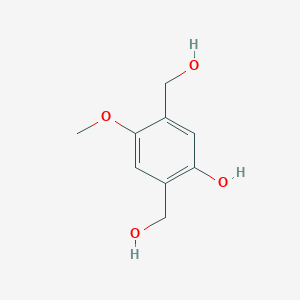
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
